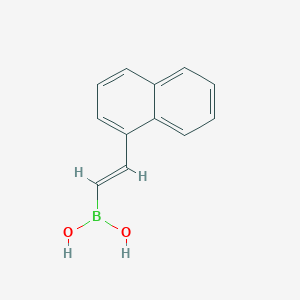

(E)-(2-(ナフタレン-1-イル)ビニル)ボロン酸

説明

(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is a useful research compound. Its molecular formula is C12H11BO2 and its molecular weight is 198.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

(E)-(2-(ナフタレン-1-イル)ビニル)ボロン酸は、他のボロン酸と同様に、他の有機分子と安定な共有結合を形成する能力を持つため、有機合成において使用される可能性があります。 この特性により、複雑な有機化合物を合成するのに役立ち、医薬品やその他の有機材料の合成における中間体として役立つ可能性があります .

センシングアプリケーション

ボロン酸は、糖に存在するシスジオールと相互作用する能力で知られています。この相互作用は、特に糖尿病の治療におけるグルコースレベルを検出するために、センシングアプリケーションに利用できます。 問題の化合物は、血糖値のモニタリングに役立つセンサーの一部になる可能性があります .

バイオメディカルアプリケーション

ボロン酸は、さまざまな生体分子と結合する能力により、バイオメディカル分野にも使用が拡大しています。 それらは、化学生物学におけるプローブまたはセンサーとして使用でき、特定の疾患のバイオマーカーの検出を支援する可能性があります .

創薬

ボロン酸は、創薬における潜在的な用途について検討されています。 それらは、生物学的プロセスの阻害剤またはモジュレーターとして作用する可能性があり、(E)-(2-(ナフタレン-1-イル)ビニル)ボロン酸を創薬および開発プロジェクトの候補にする可能性があります .

炭水化物センシング

化合物がボロン酸基のために炭水化物に対する親和性が高い可能性があるため、炭水化物に対する選択的センサーの開発に使用される可能性があります。 これは、バイオメディカル研究と診断に影響を与える可能性があります .

電気化学バイオセンサー

この化合物は、電気化学バイオセンサーにも組み込まれる可能性があります。 ボロン酸は、金ナノ粒子やグラフェン酸化物などのナノ材料と組み合わせると、これらのデバイスの感度を高める可能性があり、ラベルフリーセンシング技術の進歩につながる可能性があります .

作用機序

Target of Action

They are often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .

Mode of Action

The mode of action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is likely related to its boronic acid component. Boronic acids are known to act as nucleophiles in various reactions . In the context of the Suzuki–Miyaura reaction, boronic acids participate in a transmetalation process, where they are transferred from boron to palladium .

Biochemical Pathways

For instance, they are involved in the Suzuki–Miyaura cross-coupling reaction, which is a key process in organic synthesis .

Pharmacokinetics

Boronic acids, in general, are known for their stability and environmental benignity, which could potentially influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Boronic acids are known to participate in various chemical reactions, which could potentially lead to various molecular and cellular effects .

Action Environment

The action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, in which boronic acids participate, is known for its mild and functional group tolerant reaction conditions . This suggests that the action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid could potentially be influenced by factors such as temperature, pH, and the presence of other functional groups.

特性

IUPAC Name |

2-naphthalen-1-ylethenylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALBJZHUZHGTCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=CC2=CC=CC=C21)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721816 | |

| Record name | [2-(Naphthalen-1-yl)ethenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352525-97-4 | |

| Record name | [2-(Naphthalen-1-yl)ethenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)

![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)

![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)

![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)

![1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione](/img/structure/B1425398.png)

![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)

![Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate](/img/structure/B1425406.png)